molecular formula C14H12FN3O2 B13032565 5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one

5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one

Katalognummer: B13032565
Molekulargewicht: 273.26 g/mol
InChI-Schlüssel: ZLQOWVCIGCUQCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one (CAS 2088728-06-5) is a chemical compound with the molecular formula C14H12FN3O2 and a molecular weight of 273.26 . As a member of the isoxazolo[4,5-d]pyridazinone family, it features a fused heterobicyclic core, which is a structure of significant interest in medicinal chemistry . While specific biological data for this exact compound is not available in the public domain, derivatives based on the pyridazinone scaffold are extensively investigated for their potential in pharmaceutical research . In particular, pyridazinone-based compounds have been explored as key scaffolds in the development of anticancer agents, with some derivatives demonstrating promising activity against various cancer cell lines and targeting enzymes such as VEGFR-2 . This structural motif is also relevant in the search for novel antimicrobial agents . This product is intended for research purposes, such as serving as a building block in medicinal chemistry programs, a reference standard in analytical studies, or a lead compound in biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C14H12FN3O2

Molekulargewicht

273.26 g/mol

IUPAC-Name

5-[(2-fluorophenyl)methyl]-3,7-dimethyl-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C14H12FN3O2/c1-8-12-13(20-17-8)9(2)16-18(14(12)19)7-10-5-3-4-6-11(10)15/h3-6H,7H2,1-2H3

InChI-Schlüssel

ZLQOWVCIGCUQCR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC2=C1C(=O)N(N=C2C)CC3=CC=CC=C3F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzyl bromide with 3,7-dimethylisoxazole-4-carboxylic acid hydrazide in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Research
Recent studies have investigated the efficacy of 5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one as a potential anticancer agent. Its structural features suggest it may inhibit specific cancer cell lines through targeted mechanisms. For instance, compounds with similar isoxazole structures have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways related to proliferation and apoptosis.

2. Neuropharmacology
Research has indicated that this compound may exhibit neuroprotective properties. In vitro studies suggest it could modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases. The fluorobenzyl group may enhance blood-brain barrier permeability, making it a candidate for further exploration in treating conditions such as Alzheimer's disease.

Biological Research

1. Chemical Probes
The unique structural characteristics of 5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one make it an excellent candidate for use as a chemical probe in biological systems. Researchers can utilize it to study the interactions between small molecules and biological targets, contributing to the understanding of complex biochemical pathways.

2. Drug Development
This compound serves as a lead structure for the development of new pharmaceuticals. Its modifications can lead to derivatives with enhanced pharmacological profiles. Investigations into structure-activity relationships (SAR) have shown that slight alterations can significantly impact biological activity and selectivity.

Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibitory effects on specific cancer cell lines; potential for further development.
Neuroprotective EffectsModulation of neurotransmitter release; potential applications in neurodegenerative diseases.
Chemical ProbingEffective interaction with target proteins; insights into biochemical pathways.

Wirkmechanismus

The mechanism of action of 5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Isoxazolo[4,5-d]pyridazin-4(5H)-one Derivatives

COX/LOX Dual Inhibitors

Several derivatives of the isoxazolo[4,5-d]pyridazin-4(5H)-one scaffold exhibit dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), key enzymes in inflammation. For example:

  • Compounds 15, 16, and 25–30 (): These derivatives, bearing 1,3,4-thiadiazole or 1,2,4-triazole-5-thione moieties, showed potent COX-2 inhibition (IC50: 2.1–10.9 µM) and moderate 5-LOX inhibition (IC50: 6.3–63.5 µM). Docking studies revealed interactions with hydrophobic regions of COX-2, suggesting that bulky substituents enhance selectivity .
  • N-Acylhydrazone Derivatives (): These compounds demonstrated COX-2 selectivity, with inhibition percentages slightly higher than COX-1 at 50 µM.
Analgesic Activity
  • Compounds 4a, 4f, 4g, and 4i (): At 25 mg/kg, these derivatives showed analgesic efficacy comparable to morphine (5 mg/kg) in rodent models (hot-plate and acetic acid writhing tests). Their activity was attributed to COX inhibition and possible central nervous system interactions .

Structural Insights :

  • The 2-fluorobenzyl group in the target compound may confer advantages over non-fluorinated analogs by improving membrane permeability and resistance to oxidative metabolism.
  • Methyl groups at the 3- and 7-positions likely reduce steric hindrance, facilitating enzyme binding .

Thiazolo[4,5-d]pyridazin-4(5H)-one Derivatives

Replacing the isoxazole ring with a thiazole moiety alters electronic properties and biological activity:

  • 7-(4-Ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (): This compound (CAS 1105192-17-3) shares a similar fused-ring system but lacks the fluorinated substituent. Its activity profile is unreported, but related thiazolo derivatives (e.g., RS-57067) are selective COX-2 inhibitors .
  • 2,7-Dimethyl-1,3-thiazolo[4,5-d]pyridazin-4(5H)-one (): Crystallographic studies revealed a nearly planar fused-ring system stabilized by hydrogen bonding. Such rigidity may enhance target engagement compared to more flexible isoxazolo analogs .

Triazolopyrimidine and Other Heterocyclic Derivatives

While structurally distinct, these compounds highlight the importance of substituent effects:

  • Triazolopyrimidine Derivatives (): Glycosylated analogs showed anticancer activity against MCF-7 cells, underscoring the role of sugar moieties in modulating bioavailability and target specificity .
  • 7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one (): The dimethoxyphenyl group may enhance π-π stacking in enzyme active sites, though its biological data remain unreported .

Biologische Aktivität

5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one is a compound belonging to the isoxazole and pyridazine families, which have garnered attention for their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an isoxazole ring fused with a pyridazine moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors. For example, the synthesis of similar isoxazole derivatives has been documented, emphasizing the importance of the vicinal diaryl framework in enhancing biological activity .

Cytotoxic Effects

The biological evaluation of 5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one has shown promising cytotoxic properties against various cancer cell lines. In vitro studies indicate that this compound exhibits significant inhibitory activity against hepatocellular carcinoma (Huh7) and breast cancer (MCF7) cell lines. The IC50 values for these activities are critical for understanding its potency:

Cell LineIC50 Value (µM)
Huh73.7
MCF712 to >20

These results suggest that while the compound is potent against liver cancer cells, it shows reduced efficacy against breast cancer cells .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the benzyl group significantly influence the compound's cytotoxic potency. For instance, variations in substituents on the isoxazole and pyridazine rings can enhance or diminish biological activity. The presence of the 2-fluorobenzyl group appears to be optimal for cytotoxic effects compared to other substitutions .

Case Studies

Several studies have explored the biological implications of compounds similar to 5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one:

  • Cytotoxicity in L929 Cells : A related study evaluated the effects of pyridazinone derivatives on L929 fibroblast cells. The findings indicated that certain derivatives caused significant cell death at higher concentrations (IC50 of 27.05 µM), highlighting the importance of evaluating both therapeutic and toxic effects .
  • Inhibition Studies : Another investigation focused on the inhibition of specific enzymes related to cancer progression. Compounds with similar structures demonstrated varying degrees of inhibition against sirtuins, which are implicated in tumorigenesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.